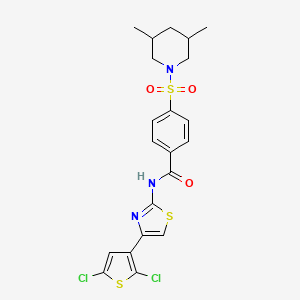
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21Cl2N3O3S3 and its molecular weight is 530.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to a range of biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16Cl2N2O4S, with a molecular weight of 491.4 g/mol. The compound features a thiazole ring, a sulfonamide moiety, and a dichlorothiophene group, contributing to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H16Cl2N2O4S |
| Molecular Weight | 491.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. It is believed to modulate the activity of various kinases and transcription factors, which can lead to changes in gene expression and cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
1. Antitumor Activity
Studies indicate that this compound has significant cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
3. Antimicrobial Properties
Preliminary tests suggest that it possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antitumor Activity :
- Objective : Evaluate cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Anti-inflammatory Research :
- Objective : Assess the impact on TNF-alpha production in macrophages.
- Findings : Significant reduction in TNF-alpha levels was observed at concentrations above 10 µM.
-
Antimicrobial Testing :
- Objective : Test efficacy against Staphylococcus aureus.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3S3/c1-12-7-13(2)10-26(9-12)32(28,29)15-5-3-14(4-6-15)20(27)25-21-24-17(11-30-21)16-8-18(22)31-19(16)23/h3-6,8,11-13H,7,9-10H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHPBOANNHILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














